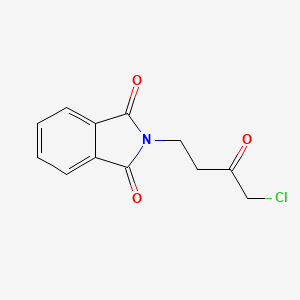

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chloro-substituted oxobutyl group attached to the isoindole ring system

Properties

IUPAC Name |

2-(4-chloro-3-oxobutyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJDIXRLHFMBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 4-chloro-3-oxobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione oxo derivatives.

Reduction: Formation of 2-(4-chloro-3-hydroxybutyl)-2,3-dihydro-1H-isoindole-1,3-dione.

Substitution: Formation of various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of key enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-chloro-3-oxobutanoate

- Methyl 3-(4-chloro-3-oxobutyl)benzoate

- 4-chloro-3-oxobutyric acid

Uniqueness

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole ring system, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and functional groups make it a valuable compound for targeted research and applications .

Biological Activity

2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound belonging to the isoindole derivatives class. Its unique structure, characterized by a chloro-substituted oxobutyl group attached to an isoindole ring, suggests potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in scientific research.

The primary biological target of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione is the enzyme carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49. This enzyme plays a critical role in the biocatalytic asymmetric reduction of carbonyl compounds, facilitating the production of enantiopure alcohols. The compound interacts with this target enzyme to catalyze the bio-reductive formation of ethyl (S)-4-chloro-3-hydroxybutanoate , which is crucial for various biochemical pathways involved in drug metabolism and synthesis .

Pharmacokinetics

The pharmacokinetic profile of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione indicates that its bioavailability may be influenced by its interaction with carbonyl reductase and the efficiency of the biocatalytic process. Factors such as solubility, stability in biological systems, and metabolic pathways also play significant roles in determining its pharmacological efficacy .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Properties : Initial studies suggest that 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration as a therapeutic agent .

Anticancer Activity : The compound has been investigated for its potential anticancer properties. Preliminary findings indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Case Studies

Several case studies have highlighted the biological activity of 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that the compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Anticancer Research : In vitro experiments demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells (MCF7) and induced cell cycle arrest at the G0/G1 phase. These results suggest its potential utility in cancer therapy .

Comparison with Similar Compounds

To understand its unique properties better, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Simple ester derivative | Moderate antimicrobial activity |

| Methyl 3-(4-chloro-3-oxobutyl)benzoate | Aromatic substitution | Limited anticancer properties |

| 4-chloro-3-oxobutyric acid | Aliphatic acid | Low bioactivity |

| 2-(4-chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole | Isoindole derivative with unique substitution | Promising antimicrobial and anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.